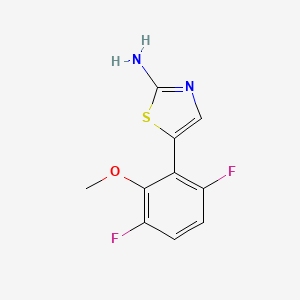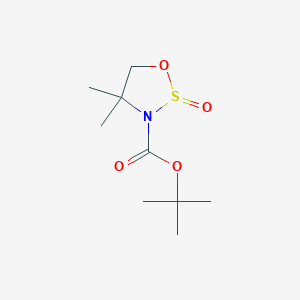![molecular formula C17H16BrClO3 B14775156 (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)
(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol is a complex organic compound with potential applications in various scientific fields. This compound features a bromine and chlorine-substituted phenyl ring, a phenyl group with an oxolan-3-yloxy substituent, and a methanol group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol typically involves multiple steps, starting with the preparation of the bromine and chlorine-substituted phenyl ring. This can be achieved through halogenation reactions using bromine and chlorine reagents under controlled conditions. The oxolan-3-yloxy substituent is introduced via an etherification reaction, where the phenyl group is reacted with an oxolan-3-ol derivative in the presence of a suitable catalyst. Finally, the methanol group is added through a hydroxylation reaction, often using a strong base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form a fully hydrogenated phenyl ring.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Fully hydrogenated phenyl rings.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of halogenated phenyl rings on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol involves its interaction with specific molecular targets. The halogenated phenyl ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The oxolan-3-yloxy group may enhance
Propriétés
Formule moléculaire |
C17H16BrClO3 |
|---|---|
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
(5-bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanol |
InChI |
InChI=1S/C17H16BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14,17,20H,7-8,10H2 |
Clé InChI |
YSFFAEXZDCFQNA-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2=CC=C(C=C2)C(C3=C(C=CC(=C3)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



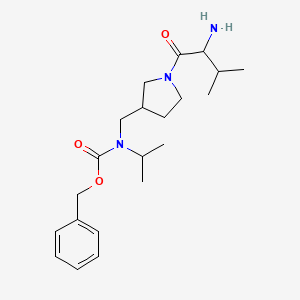
![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)


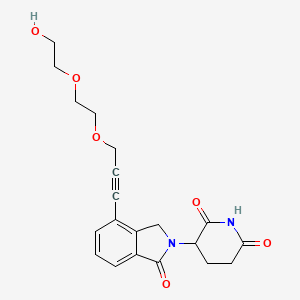

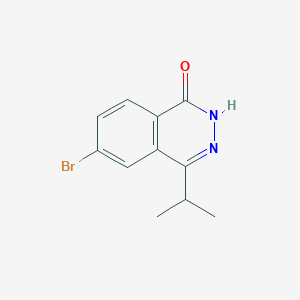
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)
